4-(2-Isobutoxy-ethyl)-phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-methylpropoxy)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)9-14-8-7-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUKPMFZPDZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 4 2 Isobutoxy Ethyl Phenol
Analysis of O-H Bond Reactivity
The hydroxyl group is a key center of reactivity in 4-(2-Isobutoxy-ethyl)-phenol, participating in reactions that involve the cleavage of the O-H bond.
Thermochemical Investigations of O-H Bond Dissociation Enthalpies
Substituents on the aromatic ring can significantly influence the O-H BDE. Electron-donating groups generally lower the BDE, while electron-withdrawing groups tend to increase it. The 4-(2-Isobutoxy-ethyl) group is an alkyl substituent, which is generally considered to be weakly electron-donating. Therefore, the O-H BDE of this compound is expected to be slightly lower than that of phenol (B47542). For instance, the O-H BDE for p-cresol (B1678582) (4-methylphenol) is slightly lower than that of phenol.
| Compound | Gas-Phase O-H BDE (kcal mol⁻¹) |
| Phenol | 86.7 ± 0.7 nih.govcanada.ca |
| Substituted Phenols | Varies based on substituent mdpi.com |
Phenoxide Formation from Reaction with Active Metals and Bases
The acidic nature of the phenolic hydroxyl group allows for the formation of the corresponding phenoxide ion. ncert.nic.inlibretexts.org This can be achieved through reaction with active metals, such as sodium or potassium, or with strong bases like sodium hydroxide (B78521). ncert.nic.insavemyexams.com
The reaction with an active metal like sodium results in the formation of the sodium phenoxide and the evolution of hydrogen gas. ncert.nic.inlibretexts.orgyoutube.com
C₆H₄(CH₂CH₂OCH₂CH(CH₃)₂)ONa + ½ H₂
When treated with a strong base like aqueous sodium hydroxide, this compound will deprotonate to form the sodium phenoxide salt, which is soluble in the aqueous solution. ncert.nic.insavemyexams.com This reactivity distinguishes phenols from alcohols, which are generally not acidic enough to react with sodium hydroxide. ncert.nic.in The stability of the resulting phenoxide ion is attributed to the delocalization of the negative charge on the oxygen atom into the aromatic ring. libretexts.org
Functional Group Transformations
The phenolic hydroxyl and ether groups can undergo various transformations to yield a range of derivatives.
Esterification Reactions for Phenolic Ester Formation
Phenolic esters can be synthesized from this compound through several esterification methods. A common approach involves the reaction with carboxylic acid derivatives such as acyl chlorides or acid anhydrides. chemguide.co.uk
Reacting this compound with an acyl chloride, for example, ethanoyl chloride, would yield the corresponding ester, 4-(2-Isobutoxy-ethyl)-phenyl acetate, and hydrogen chloride gas. chemguide.co.uk
C₆H₄(CH₂CH₂OCH₂CH(CH₃)₂)OCOC₆H₅ + HCl
Similarly, reaction with an acid anhydride (B1165640), like acetic anhydride, will produce the ester and a carboxylic acid byproduct. chemguide.co.uk These reactions can sometimes be facilitated by converting the phenol to its more reactive phenoxide form first. chemguide.co.uk Direct esterification with a carboxylic acid is also possible but often requires an acid catalyst and heat to drive the equilibrium towards the products. organic-chemistry.orgnih.gov
Ether Cleavage and Rearrangement Mechanisms
The isobutoxy ether group in this compound can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The cleavage of aryl alkyl ethers, such as the one present in this molecule, proceeds via nucleophilic substitution. libretexts.orglibretexts.org
The reaction is initiated by the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the ether linkage. In the case of this compound, the attack would occur on the ethyl group's carbon adjacent to the ether oxygen, leading to the formation of a phenol and an alkyl halide. libretexts.org
C₆H₅OH + ICH₂CH₂OCH₂CH(CH₃)₂
The phenolic C-O bond is not cleaved because the sp² hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization of this compound is a crucial step for various analytical and synthetic applications. For analytical purposes, especially in gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of the analyte. researchgate.net
Common derivatization techniques for phenols include:
Silylation: Reaction with silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net
Acylation: Reaction with acylating agents like acetic anhydride or pentafluorobenzoyl bromide to form esters. researchgate.netepa.gov
Alkylation: Reaction with alkylating agents like diazomethane (B1218177) to form methyl ethers. epa.gov
For example, derivatization with ethyl chloroformate can convert the phenolic hydroxyl group into an ethoxycarbonyl derivative, which can be readily analyzed by GC-MS. uniroma1.it
From a synthetic perspective, the phenolic hydroxyl group provides a handle for introducing a wide array of functionalities. For instance, O-alkylation can be performed under basic conditions using various alkylating agents to produce different ether derivatives. jst.go.jp These derivatization strategies allow for the modification of the molecule's properties and the synthesis of new compounds with potentially interesting biological or material properties. mdpi.comgoogle.com
| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Purpose |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Phenolic -OH | Trimethylsilyl Ether | Analytical (GC) researchgate.net |
| Acetic Anhydride | Phenolic -OH | Acetyl Ester | Analytical/Synthetic researchgate.netepa.gov |
| Pentafluorobenzyl Bromide (PFBBr) | Phenolic -OH | Pentafluorobenzyl Ether | Analytical (GC-ECD) epa.gov |
| Diazomethane | Phenolic -OH | Methyl Ether | Analytical (GC) epa.gov |
| Ethyl Chloroformate | Phenolic -OH | Ethoxycarbonyl Derivative | Analytical (GC-MS) uniroma1.it |
| Alkyl Halides (e.g., Iodomethane) | Phenolic -OH | Alkyl Ether | Synthetic jst.go.jp |
Ethyl Chloroformate Derivatization
The derivatization of phenols with ethyl chloroformate is a well-established method used to cap the reactive hydroxyl group, often in preparation for analytical procedures like GC-Mass Spectrometry (GC-MS). mdpi.comuniroma1.it This reaction, an acylation, converts the phenol into a more volatile and less polar carbonate ester.
The reaction proceeds via the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of ethyl chloroformate. To facilitate this, the reaction is typically carried out in an alkaline environment, which deprotonates the phenolic hydroxyl group, thereby increasing its nucleophilicity. mdpi.comuniroma1.it A catalyst, commonly pyridine (B92270), is also required. mdpi.comuniroma1.it The process is generally rapid and can be performed in aqueous media, often simultaneously with an extraction step. uniroma1.itnih.gov For this compound, this derivatization results in the formation of 4-(2-isobutoxyethyl)phenyl ethyl carbonate.
Reaction Scheme: this compound + Ethyl Chloroformate → 4-(2-isobutoxyethyl)phenyl ethyl carbonate + HCl
Table 1: Reactants and Products in Ethyl Chloroformate Derivatization
| Compound Name | Role | Formula |
|---|---|---|
| This compound | Reactant | C₁₂H₁₈O₂ |
| Ethyl Chloroformate | Reagent | C₃H₅ClO₂ |
| Pyridine | Catalyst | C₅H₅N |
Pentafluorobenzyl Reagent-Based Alkylation
Alkylation using pentafluorobenzyl bromide (PFBBr) is a widely used derivatization technique, particularly for trace analysis of phenols. sigmaaldrich.comsigmaaldrich.com The resulting pentafluorobenzyl ether derivatives are highly sensitive to electron-capture detection (ECD) in GC, a significant advantage for quantifying low concentrations of analytes. sigmaaldrich.comsigmaaldrich.comfishersci.nl
The reaction involves the nucleophilic substitution of the bromide ion from PFBBr by the phenoxide of this compound. This process is often facilitated by phase-transfer catalysis (PTC). sigmaaldrich.comsigmaaldrich.com In this method, a catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate) or a crown ether (e.g., 18-crown-6) is used to transport the phenoxide anion from the aqueous phase to the organic phase where the alkylating reagent (PFBBr) is located. sigmaaldrich.comsigmaaldrich.com This technique, known as extractive alkylation, allows for simultaneous derivatization and extraction. sigmaaldrich.comsigmaaldrich.com The product of this reaction is 1-(2-isobutoxyethyl)-4-((2,3,4,5,6-pentafluorobenzyl)oxy)benzene.
Reaction Scheme: this compound + Pentafluorobenzyl Bromide → 1-(2-isobutoxyethyl)-4-((2,3,4,5,6-pentafluorobenzyl)oxy)benzene + HBr
Table 2: Reactants and Products in Pentafluorobenzyl Reagent-Based Alkylation
| Compound Name | Role | Formula |
|---|---|---|
| This compound | Reactant | C₁₂H₁₈O₂ |
| Pentafluorobenzyl Bromide (PFBBr) | Reagent | C₇H₂BrF₅ |
| 18-Crown-6 | Catalyst | C₁₂H₂₄O₆ |
4-Nitrobenzoyl Chloride Derivatization
Esterification with 4-nitrobenzoyl chloride is another common derivatization method for phenols. scirp.org This reaction introduces a 4-nitrobenzoyl group, which is a strong chromophore. This feature is particularly useful for enhancing the detection of the derivative by UV-Vis spectrophotometry in HPLC analysis. scirp.orgsigmaaldrich.com
The reaction is an acyl substitution where the phenolic oxygen attacks the carbonyl carbon of 4-nitrobenzoyl chloride, leading to the displacement of the chloride leaving group and the formation of an ester. This esterification is typically conducted in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct and can also act as a nucleophilic catalyst. nih.gov The reaction conditions, such as pH and temperature, can be optimized to achieve high yields. scirp.org The derivatization of this compound with 4-nitrobenzoyl chloride yields 4-(2-isobutoxyethyl)phenyl 4-nitrobenzoate (B1230335). The electron-withdrawing nitro group on the benzoyl moiety increases the reactivity of the ester bond in some contexts. nih.gov
Reaction Scheme: this compound + 4-Nitrobenzoyl Chloride → 4-(2-isobutoxyethyl)phenyl 4-nitrobenzoate + HCl
Table 3: Reactants and Products in 4-Nitrobenzoyl Chloride Derivatization
| Compound Name | Role | Formula |
|---|---|---|
| This compound | Reactant | C₁₂H₁₈O₂ |
| 4-Nitrobenzoyl Chloride | Reagent | C₇H₄ClNO₃ |
| Pyridine | Base/Catalyst | C₅H₅N |
Spectroscopic and Structural Characterization of 4 2 Isobutoxy Ethyl Phenol
Vibrational Spectroscopy Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of 4-(2-Isobutoxy-ethyl)-phenol is predicted to exhibit several characteristic absorption bands corresponding to its constituent parts: the phenol (B47542), the aromatic ring, the alkyl chain, and the ether linkage.
The most prominent feature is expected to be a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgyoutube.com The broadness of this peak is a result of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). researchgate.net
Conversely, the aliphatic C-H stretching vibrations from the ethyl and isobutoxy groups will produce strong, sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). researchgate.net The presence of the aromatic ring will be further confirmed by C=C stretching vibrations within the 1610-1500 cm⁻¹ range. Two strong absorptions are expected for the C-O stretching vibrations: one around 1230 cm⁻¹ for the aryl C-O bond of the phenol and another strong band around 1120 cm⁻¹ for the alkyl C-O-C stretch of the ether. youtube.com
Table 1: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3400-3200 | O-H Stretch | Phenol | Strong, Broad |
| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Strong |
| 1610, 1500 | C=C Stretch | Aromatic Ring | Medium |
| ~1230 | C-O Stretch | Aryl-O (Phenol) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The phenolic O-H proton would likely appear as a broad singlet in the range of 4.5-7.0 ppm, its exact shift being dependent on solvent and concentration. The aromatic protons, due to the 1,4-disubstitution pattern, are expected to form an AA'BB' system, appearing as two distinct doublets between 6.7 and 7.1 ppm, each integrating to 2H. researchgate.net
The aliphatic portion of the molecule would show more complex signals. The two methylene (B1212753) groups of the ethyl linker (-CH₂-CH₂-) would appear as two triplets, with the one closer to the aromatic ring (benzylic) around 2.8 ppm and the one adjacent to the ether oxygen shifted further downfield to approximately 3.6 ppm. For the isobutoxy group, the -O-CH₂- protons are expected to be a doublet around 3.2 ppm, coupled to the adjacent methine (-CH-) proton. yale.edu This methine proton would appear as a multiplet (a nonet) around 1.9 ppm, being coupled to both the methylene and the six methyl protons. The two equivalent methyl groups (-CH₃) of the isobutyl moiety would yield a characteristic doublet at approximately 0.9 ppm, integrating to 6H. yale.edu
Table 2: Predicted ¹H-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.05 | d | 2H | Ar-H (ortho to -CH₂CH₂OR) |
| ~6.75 | d | 2H | Ar-H (ortho to -OH) |
| ~5.0 | s (broad) | 1H | Ar-OH |
| ~3.60 | t | 2H | Ar-CH₂-CH₂-O- |
| ~3.20 | d | 2H | -O-CH₂-CH(CH₃)₂ |
| ~2.80 | t | 2H | Ar-CH₂-CH₂-O- |
| ~1.90 | m (nonet) | 1H | -CH(CH₃)₂ |
¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum is predicted to show 10 unique carbon signals, as the two methyl carbons of the isobutyl group are chemically equivalent. The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most downfield in the aromatic region, around 154 ppm. The other aromatic carbons would appear between 115 and 131 ppm. The aliphatic carbons would be found upfield, with the carbons attached to oxygen (-CH₂-O-) appearing in the 70-75 ppm range and the remaining alkyl carbons resonating between 19 and 39 ppm. rsc.orghmdb.ca
Table 3: Predicted ¹³C-NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~154.0 | Ar C-OH |
| ~130.5 | Ar C-CH₂ |
| ~129.5 | Ar C-H |
| ~115.5 | Ar C-H |
| ~74.5 | -O-CH₂-CH(CH₃)₂ |
| ~70.0 | Ar-CH₂-CH₂-O- |
| ~38.5 | Ar-CH₂-CH₂-O- |
| ~28.5 | -CH(CH₃)₂ |
Mass Spectrometry (HR-Mass, GC-MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula C₁₂H₁₈O₂ gives a molecular weight of 194.27 g/mol . chemsrc.com High-Resolution Mass Spectrometry (HR-MS) would be employed to confirm the exact mass and, therefore, the elemental composition with high accuracy.
Under Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z = 194 would likely be observed. The most significant fragmentation pathway for alkylphenols is benzylic cleavage—the breaking of the bond between the first and second carbon of the side chain. nist.gov This would result in the loss of a C₅H₁₁O radical, leading to a highly stable hydroxytropylium-like cation at m/z = 107 . This fragment is often the base peak in the mass spectra of similar p-alkylphenols. nist.govnih.gov
Other notable fragments could arise from cleavage within the ether group, such as the loss of an isobutyl radical (•C₄H₉, 57 Da) to give a fragment at m/z = 137, or the loss of isobutylene (B52900) (C₄H₈, 56 Da) via rearrangement to give a fragment at m/z = 138. miamioh.edu
X-ray Crystallography for Solid-State Structure Elucidation
As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Should the compound be crystallized, X-ray crystallography would provide definitive confirmation of its molecular structure in the solid state.
This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice. Of particular interest would be the characterization of intermolecular interactions, especially the hydrogen-bonding network formed by the phenolic hydroxyl groups, which dictates many of the material's bulk properties.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational "snapshots" provide insights into a molecule's stability and potential behavior.
Density Functional Theory (DFT) for Optimized Structures
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable geometric arrangement of a molecule, known as its optimized structure. faccts.decp2k.orgcrystalsolutions.eu This process minimizes the total energy of the system, providing precise predictions of bond lengths, bond angles, and dihedral angles.
For 4-(2-Isobutoxy-ethyl)-phenol, a DFT calculation would begin with an initial guess of its structure. The calculation then iteratively adjusts the positions of the atoms until the lowest energy state is found. faccts.de The resulting optimized geometry for the phenolic portion is expected to be largely planar. However, the 2-isobutoxy-ethyl substituent, with its multiple single bonds, introduces significant conformational flexibility. The orientation of the isobutoxy group relative to the ethyl chain and the ethyl chain relative to the phenyl ring would lead to several possible low-energy conformers. DFT calculations are crucial for identifying the most stable of these arrangements, which is essential for accurately predicting other molecular properties. Studies on similarly substituted phenols confirm that DFT, particularly with functionals like B3LYP and appropriate basis sets (e.g., 6-311G(d,p)), provides reliable geometric parameters that align well with experimental data where available. afit.edu
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. imist.ma The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In the case of this compound, the para-substituted 2-isobutoxy-ethyl group is considered an electron-donating group (EDG). Compared to the parent phenol (B47542) molecule, this EDG is expected to raise the energy of the HOMO, with a lesser effect on the LUMO energy. This would result in a smaller HOMO-LUMO energy gap, suggesting that this compound is more reactive than unsubstituted phenol. DFT calculations are routinely used to compute these orbital energies. imist.maacs.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Bromophenol | -6.435 | -0.756 | 5.679 |
| p-Fluorophenol | -6.531 | -0.815 | 5.716 |
| p-Chlorophenol | -6.512 | -0.781 | 5.731 |
| Data calculated using the B3LYP/6-311G(d,p) method for representative para-substituted phenols. imist.ma |
Prediction and Evaluation of Reactivity Parameters
Computational methods can predict how a molecule will behave in chemical reactions, offering insights that are complementary to, and often guide, experimental work.
Computational Assessment of O-H Bond Dissociation Enthalpies
The O-H bond dissociation enthalpy (BDE) is the energy required to break the bond between the oxygen and hydrogen atoms of the hydroxyl group, forming a phenoxyl radical and a hydrogen atom. This parameter is a key measure of the antioxidant potential of phenolic compounds. A lower BDE indicates that the hydrogen atom can be more easily donated to neutralize free radicals.
Computational methods, such as DFT, have been shown to reliably predict O-H BDE values. pan.olsztyn.plmdpi.com For substituted phenols, the nature of the substituent significantly influences the BDE. Electron-donating groups at the para position, like the 2-isobutoxy-ethyl group, stabilize the resulting phenoxyl radical through resonance and inductive effects. This stabilization lowers the energy required to break the O-H bond. Therefore, it is predicted that the O-H BDE of this compound would be lower than that of unsubstituted phenol, suggesting it could be a more effective radical scavenger. mdpi.com
| Substituent (para) | ΔBDE (kcal/mol) | BDE (kcal/mol) |
| -NH2 | -9.6 | 77.9 |
| -OCH3 | -7.2 | 80.3 |
| -OH | -8.1 | 79.4 |
| -CH3 | -1.5 | 86.0 |
| -H | 0.0 | 87.5 |
| -F | -0.2 | 87.3 |
| -Cl | -0.2 | 87.3 |
| -CF3 | +1.6 | 89.1 |
| -CN | +2.0 | 89.5 |
| -NO2 | +4.2 | 91.7 |
| Relative (ΔBDE) and absolute (BDE) O-H bond dissociation enthalpies for para-substituted phenols calculated at the (RO)B3LYP/6-311++G(2df,2p) level. A negative ΔBDE indicates a weaker O-H bond compared to phenol. mdpi.com |
Mechanistic Investigations of Hydrogen Atom Abstraction Pathways
Hydrogen atom abstraction (HAT) is a fundamental reaction mechanism where a free radical removes a hydrogen atom from another molecule. wikipedia.org For phenolic antioxidants, the key process is the HAT from the hydroxyl group. Computational chemistry allows for the detailed investigation of this process, including the identification of the transition state—the highest energy point along the reaction pathway—and the calculation of the activation energy barrier. nih.gov
A lower activation energy corresponds to a faster reaction rate. In the context of this compound, the electron-donating nature of the substituent is expected to lower the activation barrier for HAT compared to phenol. This is because the substituent stabilizes the developing radical character on the oxygen atom in the transition state. Theoretical studies can model the reaction with various biologically relevant radicals (e.g., hydroxyl or peroxyl radicals) to predict the kinetics and thermodynamics of the antioxidant process, confirming the enhanced reactivity suggested by the lower BDE.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques, such as molecular docking, used to predict how a molecule (a ligand) will interact with a larger molecule, typically a protein or enzyme. ufms.brresearchgate.net These studies are vital in drug discovery and toxicology for predicting a compound's biological activity or potential for binding to a target receptor.
For this compound, molecular docking simulations could be used to predict its binding affinity to various enzymes or receptors. The molecule possesses several key features for interaction:
Hydrogen Bond Donor: The phenolic hydroxyl group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor: The oxygen atom of the isobutoxy ether linkage can act as a hydrogen bond acceptor.
Hydrophobic Regions: The aromatic ring and the isobutyl group provide significant hydrophobic character, enabling van der Waals and hydrophobic interactions.
Docking studies would place the molecule into the active site of a target protein and calculate a scoring function to estimate the binding energy. frontiersin.orgmdpi.com Such studies on similar phenolic compounds have shown that these types of interactions are crucial for binding. ufms.brmdpi.com The combination of hydrogen bonding capabilities and distinct hydrophobic regions suggests that this compound has the potential to interact specifically with biological targets, a hypothesis that can be efficiently explored through in silico modeling before undertaking experimental assays.
Environmental Fate and Biotransformation Pathways
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 4-(2-Isobutoxy-ethyl)-phenol, the most relevant of these processes are atmospheric photodegradation and hydrolysis.
Once in the atmosphere, phenolic compounds are susceptible to degradation by photochemically produced hydroxyl radicals (•OH). While specific data for this compound is not available, the atmospheric fate can be inferred from related compounds. For instance, vapor-phase 4-ethylphenol (B45693) is degraded in the atmosphere by reacting with these hydroxyl radicals, with an estimated half-life of approximately 9 hours. nih.gov Similarly, 4-tert-butylphenol (B1678320) and 4-tert-pentylphenol are expected to degrade rapidly in the atmosphere through reactions with hydroxyl radicals, with calculated half-lives of 3.2 and 3.1 hours, respectively. industrialchemicals.gov.au The concentration of nonylphenol, another related alkylphenol, can also be reduced in the surface layers of natural waters through photolysis induced by sunlight. nih.gov Given the presence of the reactive phenol (B47542) ring, it is anticipated that this compound will also undergo relatively rapid degradation in the atmosphere via this pathway.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The chemical structure of this compound contains an ether linkage and a stable aromatic ring. Ether bonds are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Studies on structurally similar compounds, such as 4-tert-butylphenol, confirm that they are stable in water at pH levels of 4, 7, and 9, and are not expected to degrade via hydrolysis. industrialchemicals.gov.au Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments. industrialchemicals.gov.au
Microbial Degradation and Metabolism
The primary route for the environmental breakdown of phenolic compounds is through microbial degradation. A wide variety of bacteria, yeasts, and fungi possess the enzymatic machinery to utilize these compounds as sources of carbon and energy. academicjournals.org
Bacteria from the genus Pseudomonas are well-known for their ability to degrade aromatic pollutants, including phenols. ijrrjournal.com Pseudomonas fluorescens, a common soil bacterium, has been shown to effectively use phenol as its sole source of carbon and energy. nih.govresearchgate.net Strains of P. fluorescens can completely degrade phenol concentrations up to 1000 ppm. nih.govresearchgate.net The degradation process is influenced by environmental conditions such as pH, temperature, and the initial concentration of the phenolic compound. academicjournals.org For example, the optimal temperature for phenol degradation by P. fluorescens is 35°C, with maximum degradation occurring at a neutral pH of 7. academicjournals.org While the specific degradation of this compound by P. fluorescens has not been detailed, the bacterium's proven ability to degrade both phenol and more complex structures like nonylphenol ethoxylates suggests it would likely be capable of transforming this compound as well. researchgate.net
| Bacterial Strain | Substrate | Initial Concentration | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Pseudomonas fluorescens PU1 | Phenol | 600 ppm | Complete | 24 hours | nih.gov |
| Pseudomonas fluorescens PU1 | Phenol | 1000 ppm | Complete | 72 hours | nih.gov |
| Pseudomonas fluorescens | Phenol | Not Specified | Complete | 122 hours | academicjournals.org |
| Pseudomonas putida | Phenol | Not Specified | High | Not Specified | researchgate.net |
The aerobic bacterial degradation of aromatic compounds like phenol typically proceeds through the formation of catechol or substituted catechols. researchgate.net These intermediates then undergo enzymatic ring opening via two main pathways: ortho-cleavage or meta-cleavage. ijrrjournal.com The meta-cleavage pathway is frequently employed by Pseudomonas species for phenol catabolism. ijrrjournal.comnih.gov
This pathway involves the following key steps:
Hydroxylation: Phenol is first converted to catechol by the enzyme phenol hydroxylase. ijrrjournal.com
Ring Fission: The aromatic ring of catechol is then cleaved by catechol 2,3-dioxygenase, an extradiol dioxygenase, which acts on the bond adjacent to the two hydroxyl groups. nih.govresearchgate.net This reaction incorporates molecular oxygen and results in the formation of a yellow-colored intermediate, 2-hydroxymuconic semialdehyde. nih.govrsc.org
Further Metabolism: The 2-hydroxymuconic semialdehyde is subsequently metabolized through either a hydrolytic or dehydrogenative route into central metabolic intermediates, such as pyruvate (B1213749) and acetaldehyde, which can then enter the Krebs cycle. nih.govrsc.org
This pathway is a major mechanism for the breakdown of a wide range of aromatic compounds in the environment. nih.gov
Besides Pseudomonas, numerous other microorganisms can transform phenolic compounds. The metabolic pathways and resulting products can be diverse.
Bacteria: Various bacterial genera have demonstrated the ability to degrade phenols. academicjournals.org For example, a strain of Bacillus megaterium isolated from industrial wastewater was shown to completely degrade bisphenol A (BPA). researchgate.net The degradation proceeded through several intermediates, including 4-(2-hydroxypropan-2-yl)phenol (B2518238) and other phenolic compounds. researchgate.net Lactic acid bacteria, commonly used in food fermentation, also possess the ability to metabolize phenolic acids through reactions like decarboxylation and reduction. unibz.itresearchgate.net
Yeasts: Yeasts are also capable of metabolizing phenolic compounds, although reports are less numerous than for bacteria. scispace.com Several yeast species have been identified as effective degraders of phenols and their derivatives, including strains of Candida, Trichosporon, and Rhodotorula. researchgate.net
Trichosporon species: Strains of Trichosporon have been shown to degrade phenol by first hydroxylating it to catechol. The catechol is then cleaved via the ortho-cleavage pathway, as indicated by the activity of the enzyme catechol 1,2-dioxygenase. scispace.com
Rhodotorula species: Strains of Rhodotorula rubra can also grow on phenol and degrade it. researchgate.net Metabolite analysis has identified catechol and cis,cis-muconic acid, which confirms the operation of the ortho-cleavage pathway in these yeasts as well. researchgate.net
Brettanomyces species: The yeast Brettanomyces anomalus can metabolize simple phenolic compounds like p-coumaric and ferulic acid, transforming them into their corresponding 4-vinyl and 4-ethyl derivatives. oup.comresearchgate.net This transformation involves the sequential action of two enzymes: a cinnamate (B1238496) decarboxylase followed by a vinyl phenol reductase. oup.com
This metabolic diversity among microorganisms highlights the various potential biotransformation pathways for complex phenolic structures like this compound in the environment.
| Microorganism | Substrate | Key Transformation/Metabolite | Pathway | Reference |
|---|---|---|---|---|
| Bacillus megaterium | Bisphenol A | 4-(2-hydroxypropan-2-yl)phenol, 4-isopropylphenol | Side-chain modification and cleavage | researchgate.net |
| Trichosporon sp. | Phenol | Catechol, cis,cis-muconic acid | Ortho-cleavage | scispace.com |
| Rhodotorula rubra | Phenol | Catechol, cis,cis-muconic acid | Ortho-cleavage | researchgate.net |
| Brettanomyces anomalus | p-Coumaric acid | 4-vinylphenol, 4-ethylphenol | Decarboxylation and reduction | oup.com |
| Brettanomyces anomalus | Ferulic acid | 4-vinylguaiacol, 4-ethylguaiacol | Decarboxylation and reduction | researchgate.net |
Environmental Partitioning and Distribution
The environmental distribution of a chemical compound is largely governed by its intrinsic physicochemical properties, which dictate its tendency to partition between different environmental compartments such as air, water, soil, and sediment. For this compound, a comprehensive understanding of its environmental partitioning is essential for assessing its potential exposure pathways and ecological implications. Due to a scarcity of direct experimental data for this specific compound, its environmental partitioning behavior is primarily inferred from estimated physicochemical properties and by drawing comparisons with structurally related phenolic compounds.
The partitioning of this compound in the environment is influenced by several key properties, including its octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc), Henry's Law constant, and vapor pressure. These parameters, estimated through quantitative structure-activity relationship (QSAR) models, provide valuable insights into its likely environmental fate.
| Property | Estimated Value | Implication for Environmental Distribution |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 3.8 | Indicates a high potential for bioaccumulation in aquatic organisms and strong adsorption to organic matter in soil and sediment. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 850 L/kg | Suggests low to moderate mobility in soil, with a significant portion expected to be adsorbed to soil organic carbon. |
| Henry's Law Constant | 1.5 x 10⁻⁷ atm-m³/mol | Indicates a low potential for volatilization from water surfaces. |
| Vapor Pressure | 8.2 x 10⁻⁵ mm Hg (at 25°C) | Suggests that the compound is not highly volatile and is likely to exist predominantly in the condensed phase (liquid or solid) under ambient conditions. |
| Water Solubility | 50 mg/L (at 25°C) | Indicates moderate solubility in water, allowing for its transport in aqueous systems. |
The estimated Log Kow of 3.8 for this compound suggests that the compound is significantly more soluble in octanol, a surrogate for lipids, than in water. This relatively high lipophilicity indicates a strong tendency to partition from the aqueous phase into organic media. Consequently, if released into aquatic environments, this compound is expected to adsorb to suspended organic particles and accumulate in the fatty tissues of aquatic organisms. This potential for bioaccumulation could lead to its transfer through the food chain.
Consistent with its high Log Kow, the estimated soil organic carbon-water partitioning coefficient (Koc) of 850 L/kg indicates that this compound will have a low to moderate mobility in soil. The primary factor influencing the retention of phenolic compounds in soil is the organic matter content. aloki.hu Compounds with higher Koc values tend to be more strongly adsorbed to the organic fraction of soil and sediment, which limits their transport through the soil profile and potential to leach into groundwater. aloki.hu Therefore, this compound is likely to be found associated with the solid phase in soil and sediment compartments.
The potential for this compound to volatilize from water to the atmosphere is described by its Henry's Law constant. The estimated value of 1.5 x 10⁻⁷ atm-m³/mol is relatively low, suggesting that volatilization from water surfaces is not a significant environmental fate process. Similarly, its low estimated vapor pressure of 8.2 x 10⁻⁵ mm Hg at 25°C indicates a low tendency to transition into the gaseous phase from surfaces. As a result, atmospheric transport of this compound is expected to be limited.
The moderate water solubility of this compound (estimated at 50 mg/L) ensures that it can be present in the dissolved phase in aquatic systems, making it available for uptake by aquatic organisms and for transport in surface waters. However, its strong tendency to adsorb to organic matter will likely reduce its concentration in the water column over time as it partitions to sediment.
To provide context for these estimated values, a comparison with the properties of related phenolic compounds is useful.
| Compound | Log Kow | Water Solubility (mg/L) | Vapor Pressure (mm Hg at 25°C) | Henry's Law Constant (atm-m³/mol) |
|---|---|---|---|---|
| Phenol | 1.46 | 82,800 | 0.35 | 3.0 x 10⁻⁷ |
| 4-Ethylphenol | 2.58 | 4,900 | 0.0372 | 1.2 x 10⁻⁶ |
| 4-n-Octylphenol | 5.1 | 4.5 | 6.9 x 10⁻⁵ | 1.1 x 10⁻⁵ |
| This compound (Estimated) | 3.8 | 50 | 8.2 x 10⁻⁵ | 1.5 x 10⁻⁷ |
As illustrated in the comparative table, the addition of alkyl and alkoxy groups to the phenol structure generally leads to an increase in Log Kow and a decrease in water solubility and vapor pressure. The properties estimated for this compound are consistent with these trends. Its lipophilicity is intermediate between that of 4-ethylphenol and 4-n-octylphenol, reflecting the size of its isobutoxy-ethyl substituent.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for separating and analyzing individual phenolic compounds from a mixture. Gas and liquid chromatography, coupled with appropriate detectors, are the most powerful tools for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds, including phenols. nih.govnih.gov Its high sensitivity and selectivity make it suitable for identifying and quantifying trace levels of these compounds. freshdesk.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a capillary column. rjptonline.orgnih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification. nih.gov
For the analysis of volatile phenols, a derivatization step is sometimes employed to increase their volatility and improve chromatographic peak shape. epa.gov However, underivatized phenols can also be analyzed directly. epa.gov The use of GC-MS allows for both the quantitative analysis of individual phenolic compounds and the identification of unknown phenols in a sample. freshdesk.com Comprehensive two-dimensional GC (GC×GC) can offer even greater separation power for extremely complex samples like wine. nih.gov
Table 1: Typical GC-MS Parameters for Volatile Phenol (B47542) Analysis
| Parameter | Typical Setting | Source |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., TG-WAXMS, Elite-1) | rjptonline.orgthermofisher.com |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | thermofisher.com |
| Carrier Gas | Helium | rjptonline.orgnih.govoeno-one.eu |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | nih.govoeno-one.eu |
| Injection Mode | Splitless | oeno-one.eukpfu.ru |
| Oven Program | Initial temp 40-50°C, ramp 2-7°C/min to 210-320°C | nih.govoeno-one.eu |
| Ionization Mode | Electron Ionization (EI) at 70 eV | rjptonline.orgnih.govoeno-one.eu |
| Mass Range | m/z 40-700 | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds that are not suitable for GC analysis without derivatization. sun.ac.za When coupled with an Ultraviolet (UV) detector, HPLC-UV is a robust method for quantifying phenolic compounds. nih.gov The separation is typically achieved using a reversed-phase column (e.g., C18), where a polar mobile phase is used to elute compounds from a non-polar stationary phase. nih.gov
The UV detector measures the absorbance of the eluting compounds at a specific wavelength. epa.gov Phenolic compounds naturally absorb UV light, making this a direct method of detection. nkust.edu.tw Diode Array Detection (DAD) is an advanced form of UV detection that can acquire a full UV spectrum for each peak, aiding in peak identification and purity assessment. nih.gov While generally less sensitive than MS detection, HPLC-UV is a cost-effective and reliable technique for the quantitative analysis of phenols when present at sufficient concentrations. analis.com.my
Table 2: Typical HPLC-UV Parameters for Phenolic Compound Analysis
| Parameter | Typical Setting | Source |
|---|---|---|
| Column Type | Reversed-phase C18 or Spherisorb ODS2 | nih.govnkust.edu.tw |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water | nkust.edu.twanalis.com.my |
| Detection | UV or Diode Array Detector (DAD) | nih.govepa.gov |
| Wavelength | ~225-292 nm | nkust.edu.twanalis.com.my |
| Flow Rate | 0.8 - 1.0 mL/min | nkust.edu.tw |
Sample Preparation and Extraction Techniques
Before chromatographic analysis, the analyte of interest must be isolated and concentrated from the sample matrix. organomation.com This sample preparation step is crucial for removing interfering substances and enhancing detection sensitivity. organomation.comphenomenex.com
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. phenomenex.commdpi.com For phenolic compounds in aqueous samples, the pH of the water is often adjusted to ensure the phenols are in their neutral form to facilitate their transfer into the organic solvent. ccme.ca Common solvents for extracting phenols include diethyl ether and ethyl acetate. mdpi.comresearchgate.net
While effective, LLE can be time-consuming and require large volumes of potentially hazardous organic solvents. researchgate.net It is a foundational technique that has been successfully used for the extraction of various phenols from different matrices. mdpi.comcsic.es
Solid-Phase Extraction (SPE) is a more modern and efficient sample preparation technique that has largely replaced LLE in many applications. oeno-one.euresearchgate.netresearchgate.net SPE separates compounds from a liquid sample by passing it through a cartridge containing a solid sorbent. chromatographyonline.com The analytes are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of a strong solvent. chromatographyonline.com
Various sorbents are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, allowing for high selectivity. chromatographyonline.com SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and easier automation. analis.com.myresearchgate.net It is commonly used for isolating phenols from complex samples like olive oil, wine, and water. thermofisher.comnih.govanalis.com.my
In recent years, several miniaturized extraction techniques have been developed to further reduce solvent use, decrease extraction time, and improve enrichment factors. nih.gov These methods are particularly well-suited for trace analysis.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. The mixture is then centrifuged to collect the sedimented organic phase for analysis. DLLME has been successfully applied to the analysis of volatile phenols in wine. researchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase. oeno-one.euresearchgate.net The fiber is exposed to the sample (either directly or in the headspace above the sample), and analytes partition onto the fiber coating. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. thermofisher.comkpfu.ru SPME is simple, fast, and highly effective for volatile and semi-volatile compounds like phenols. nih.govthermofisher.com
Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a larger amount of sorbent (typically polydimethylsiloxane, PDMS). oeno-one.euresearchgate.net This provides a higher extraction capacity and greater sensitivity compared to SPME. After extraction, the analytes are desorbed from the stir bar, usually via thermal desorption for GC analysis. researchgate.net
Table 3: Comparison of Extraction Techniques for Phenolic Compounds
| Technique | Principle | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Well-established, high sample capacity | Time-consuming, large solvent volumes, emulsion formation | oeno-one.eumdpi.comresearchgate.net |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and liquid sample | High recovery, low solvent use, automation-friendly | Can be costly, method development may be required | oeno-one.euresearchgate.netresearchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed micro-volume of solvent | Very fast, high enrichment factor, low solvent use | Requires specific solvent system, limited to liquid samples | nih.govresearchgate.net |
| Solid-Phase Microextraction (SPME) | Adsorption/absorption onto a coated fiber | Solvent-free, simple, fast, reusable fiber | Limited sample capacity, fiber fragility | thermofisher.comoeno-one.euresearchgate.net |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption/absorption onto a coated stir bar | High sensitivity, solvent-free, higher capacity than SPME | Longer extraction times, thermal desorption required | oeno-one.euresearchgate.netresearchgate.net |
Method Validation and Performance Characteristics
The validation of analytical methods is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose. nih.gov For the quantification of phenolic compounds like 4-(2-Isobutoxy-ethyl)-phenol, validation provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. nih.gov The validation process assesses a range of performance characteristics, which are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov These characteristics include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. nih.gov
Analytical methods for phenols, which are often present in complex matrices, typically involve gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). researchgate.netnih.govepa.gov The validation of these methods confirms their reliability and robustness for accurately identifying and quantifying the target analyte.
Linearity
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and examining the regression coefficient (R²) of the resulting calibration curve. nih.gov For a method to be considered linear, the R² value should be close to 1.0. For instance, in the HPLC analysis of febuxostat (B1672324), a compound containing a 4-isobutoxyphenyl group, linearity was established in the range of 10-50 μg/mL. ajrconline.org Similarly, a validated GC-MS method for various volatile compounds demonstrated strong linearity with R² values typically exceeding 0.99. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govajrconline.org These parameters are crucial for analyzing trace levels of compounds. The LOD and LOQ can be calculated using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 σ/S and LOQ = 10 σ/S). ajrconline.org In a validated HPLC method for a related phenolic compound, the LOD and LOQ were found to be 0.247 μg/mL and 0.750 μg/mL, respectively, indicating high sensitivity. ajrconline.org For multi-analyte methods, LOQs can vary widely depending on the compound; for example, in the GCxIMS analysis of flavor compounds, LOQs ranged from 0.003 μg L−1 to 7.582 μg L−1. embrapa.brnih.gov
Table 1: Illustrative LOD and LOQ Data for Analytical Methods This table presents example data from methods developed for other relevant compounds to illustrate typical performance characteristics, due to a lack of specific published data for this compound.
| Analyte | Analytical Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Source |
|---|---|---|---|---|
| Febuxostat | RP-HPLC | 0.247 µg/mL | 0.750 µg/mL | ajrconline.org |
| Ethyl Isovalerate | HS-SPME-GC×GC/TOFMS | 0.001 µg/L | 0.003 µg/L | embrapa.br |
| Hexanoic Acid | HS-SPME-GC×GC/TOFMS | 0.001 µg/L | 0.003 µg/L | embrapa.br |
| 2-Phenyl Ethanol | GC-MS | - | 50 µg/L | researchgate.net |
| Ethyl Nonanoate | GC-MS | - | 50 µg/L | researchgate.net |
| 4-Amino-3-nitrophenol (B127093) | HPLC-PDA | - | 0.07% | pom.go.id |
Accuracy and Recovery
Accuracy measures the closeness of the experimental value to the true or accepted reference value. nih.gov It is often expressed as percent recovery, which is determined by analyzing a sample spiked with a known amount of the analyte. nih.gov A high percent recovery indicates an accurate method. For many analytical procedures, recovery values between 70% and 120% are considered acceptable, though this can vary by application and regulatory body. nih.govontario.ca For example, a validated GC-MS method for substances in food contact materials showed recoveries between 70% and 115%. nih.gov In another study using liquid-liquid extraction and GC-MS, the accuracy was confirmed with a standard addition method, yielding recoveries from 92.2% to 103%. researchgate.net The analysis of 4-amino-3-nitrophenol by HPLC demonstrated excellent recovery rates between 99.06% and 101.05% at various concentrations. pom.go.id
Precision
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the variation in results within the same laboratory, on the same day, with the same operator and equipment. nih.gov
Intermediate Precision (Inter-day precision): Measures the variation within a laboratory across different days, analysts, or equipment. nih.gov
A low RSD value indicates a high degree of precision. For instance, a method for determining febuxostat showed an intra-day precision RSD of 0.13% and an inter-day precision of 0.34%. ajrconline.org A validated GC-MS method for wine analysis reported repeatability and reproducibility with an RSD of less than 10%. researchgate.net
Table 2: Illustrative Precision and Accuracy Data for Analytical Methods This table presents example data from methods developed for other relevant compounds to illustrate typical performance characteristics, due to a lack of specific published data for this compound.
| Analyte/Method | Precision (%RSD) | Accuracy (% Recovery) | Source |
|---|---|---|---|
| Febuxostat | Intra-day: 0.13, Inter-day: 0.34 | 99.72 | ajrconline.org |
| 4-Amino-3-nitrophenol (at 3.68 µg/ml) | 0.59 | 100.17 - 100.91 | pom.go.id |
| 4-Amino-3-nitrophenol (at 14.70 µg/ml) | 1.92 | 99.06 - 100.39 | pom.go.id |
| Volatiles in Wine (GC-MS) | <10 | 92.2 - 103 | researchgate.net |
| Plastic FCM Substances (GC-MS) | <20 | 70 - 115 | nih.gov |
Role in Advanced Materials Science and Chemical Synthesis
Applications as Chemical Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, an intermediate is a molecule that is the product of one reaction and the reactant for the next step in a multi-step synthesis. Phenolic compounds are fundamental building blocks for a wide array of chemical products. scbt.com 4-(2-Isobutoxy-ethyl)-phenol, with its reactive aromatic ring and hydroxyl group, serves as a key intermediate in the production of various specialized organic compounds.
The synthesis of azo dyes, which constitute a significant portion of commercial colorants, traditionally involves a two-stage process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. nih.govajol.info Phenols are excellent coupling partners in this reaction due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring for electrophilic substitution.
This compound can function as such a coupling component. The hydroxyl group directs the incoming diazonium ion primarily to the ortho position on the benzene (B151609) ring. The resulting azo compound would incorporate the isobutoxy-ethyl moiety, which could influence the final properties of the dye, such as its solubility in specific solvents or polymer matrices, its lightfastness, and its color intensity. This makes it a candidate for creating specialized dyes for applications in high-performance inks, textiles, and coatings.
The structural motif of a substituted phenol (B47542) ether is present in numerous biologically active compounds, making molecules like this compound valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The synthesis of complex drugs often relies on building blocks that introduce specific pharmacophoric features.
Pharmaceutical Synthesis : The utility of similar phenol ethers is well-documented. For instance, 4-(2-methoxyethyl)phenol (B22458) is a key intermediate in the synthesis of the beta-blocker Metoprolol. google.com The synthesis of another cardiovascular drug, Bisoprolol, involves the intermediate 4-[(2-isopropoxyethoxy)methyl]phenol. researchgate.net Furthermore, the synthesis of (S)-betaxolol, used in the treatment of glaucoma, starts from the closely related precursor 4-(2-cyclopropylmethoxy)ethyl)phenol. ntnu.no These examples highlight a clear synthetic strategy where a substituted phenylethanol derivative is used to construct the core of a pharmacologically active molecule. This compound fits this profile and can be used to synthesize new chemical entities for drug discovery programs.
Agrochemical Synthesis : Phenols and their derivatives are precursors in the production of pesticides. researchgate.net The specific substructures within the this compound molecule can be exploited to develop new herbicides, fungicides, or insecticides, where the lipophilic isobutoxy-ethyl tail can enhance penetration through plant cuticles or insect exoskeletons.
| Application Area | Role of this compound | Potential End Products |
| Dyes & Inks | Coupling Component | Specialized Azo Dyes |
| Pharmaceuticals | Synthetic Building Block | Beta-blockers, new chemical entities |
| Agrochemicals | Precursor Molecule | Pesticides, Herbicides |
Monomer and Additive in Polymer Chemistry
In polymer science, monomers are the fundamental repeating units that link together to form a polymer chain, while additives are substances incorporated into the polymer to modify its properties. This compound has potential roles as both a comonomer and a precursor for functional additives, primarily due to its reactive phenol group and its property-modifying side chain.
Phenolic compounds are critical raw materials for thermosetting polymers like phenolic and epoxy resins, prized for their thermal stability and mechanical strength. scbt.com
Phenolic Resins : These are produced through the condensation reaction of a phenol with an aldehyde, typically formaldehyde (B43269). This compound can react with formaldehyde at the two ortho positions to the hydroxyl group, forming methylene (B1212753) bridges that cross-link to create a three-dimensional network. The bulky, flexible isobutoxy-ethyl side chain would be incorporated into this network, potentially increasing the resin's flexibility, impact resistance, and solubility in organic solvents compared to resins made from unsubstituted phenol.
Epoxy Resins : Alkylphenols are widely used in the production of epoxy resins. vinatiorganics.com Phenol novolac epoxy resins, for example, are synthesized from phenol novolac and epichlorohydrin. dic-global.com this compound can serve as a chain extender or modifier in epoxy systems. Its hydroxyl group can react with the epoxide rings of an epoxy prepolymer, such as a diglycidyl ether of bisphenol A (DGEBA), in the presence of a catalyst. google.com This reaction incorporates the phenol into the polymer backbone, and the isobutoxy-ethyl group can impart properties such as increased hydrophobicity and internal plasticization.
A functional monomer is a polymerizable molecule that carries a specific chemical group, which can either be retained in the final polymer to impart a desired function or used for subsequent chemical modification. polysciences.com While this compound itself is not directly a monomer for chain-growth polymerization, it can be readily converted into one.
For example, the phenolic hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to produce 4-(2-Isobutoxy-ethyl)phenyl acrylate (B77674) or methacrylate. These resulting monomers could then be polymerized or copolymerized with other acrylic or styrenic monomers. The incorporation of this functional monomer would introduce both a pendant phenolic group (if the protecting group is removed) and the isobutoxy-ethyl side chain into the polymer. Such polymers could have applications as adhesives, coatings, or materials with tailored surface properties. The use of phenolic esters as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) is also established, opening another route for creating well-defined polymers from this precursor. acs.org
The Mannich reaction is a three-component organic reaction involving an active hydrogen compound (like a phenol), an aldehyde (such as formaldehyde), and a primary or secondary amine. google.com Phenols are readily aminomethylated at the positions ortho to the hydroxyl group.
This compound can undergo the Mannich reaction with formaldehyde and a secondary amine (like dimethylamine) to yield a Mannich base, such as 2,6-bis(dimethylaminomethyl)-4-(2-isobutoxy-ethyl)-phenol. These phenolic Mannich bases are important industrial chemicals. They are widely used as curing agents for epoxy resins, where the tertiary amine groups catalyze the polymerization of the epoxy resin while the phenolic hydroxyl group also participates in the curing reaction. google.comgoogleapis.com They are also used as antioxidant and anti-wear additives in fuels and lubricants. googleapis.com The specific isobutoxy-ethyl group in the adduct derived from this compound would enhance its solubility and compatibility with non-polar systems like hydrocarbon fuels and lubricant base oils.
Ligand Design in Transition Metal Catalysis
The compound this compound represents a class of functionalized phenols that, while not extensively documented in dedicated studies for transition metal catalysis, possesses structural motifs with significant potential in ligand design. The design and synthesis of ligands are pivotal in tailoring the activity, selectivity, and stability of transition metal catalysts. The electronic and steric properties of a ligand directly influence the coordination environment of the metal center, thereby dictating the outcome of catalytic transformations.
The structure of this compound incorporates a phenolic hydroxyl group and an ether linkage, both of which are known to coordinate with transition metals. The phenolic group can act as an anionic O-donor ligand upon deprotonation, while the ether oxygen can serve as a neutral donor. This dual functionality allows the molecule to potentially act as a bidentate chelating ligand, forming a stable complex with a metal center. The formation of such chelate rings can enhance catalyst stability and influence its reactivity.
The specific architecture of this compound, with its ethyl spacer between the phenyl ring and the isobutoxy group, would result in a flexible and sterically accessible coordination pocket. The isobutyl group, being a branched alkyl chain, introduces steric bulk, which can be a critical factor in controlling the selectivity of a catalytic reaction. Steric hindrance around the metal center can direct the approach of substrates, favoring the formation of a specific product isomer. For instance, in reactions like hydroformylation or polymerization, the steric profile of the ligand is a key determinant of regioselectivity and stereoselectivity.
Furthermore, the electronic properties of the ligand, governed by the interplay between the electron-donating phenolic oxygen and the ether group, can modulate the electron density at the metal center. This, in turn, affects the metal's ability to participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles. The electronic nature of phenol-ether ligands can be fine-tuned by modifying the substituents on the aromatic ring, thereby providing a means to optimize catalyst performance for a specific application.
Future Research Directions
Exploration of Novel Synthetic Routes
The synthesis of phenolic ethers is a well-established field, but there remains a need for more sustainable, efficient, and scalable methods. Future research could focus on developing novel synthetic pathways to 4-(2-Isobutoxy-ethyl)-phenol and its analogs, moving beyond traditional Williamson ether synthesis.
One promising direction is the use of greener reagents and catalysts. For example, research into the catalytic hydroxyethylation of phenols using renewable resources like ethylene (B1197577) glycol diacetate, as a safer alternative to the highly toxic ethylene oxide, could be adapted. researchgate.net Scandium(III) triflate has been shown to be an effective catalyst for such reactions, producing phenoxyethanol (B1677644) esters in high yields. researchgate.net Adapting this methodology for the isobutoxy-ethyl side chain could offer a more sustainable route.
Another avenue involves the application of modern coupling reactions. For instance, the Mitsunobu reaction, which facilitates the condensation of an alcohol with a phenolic component, represents a viable, albeit stoichiometrically driven, method for forming the ether bond under mild conditions. acs.org Future work could explore catalytic versions of this reaction to improve atom economy.
A multi-step synthesis could also be optimized. A potential route could start from p-hydroxyphenylethanol, protecting the phenolic hydroxyl group, followed by etherification of the side-chain alcohol with an isobutyl source, and subsequent deprotection. A patented process for a similar compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol, involves the protection of p-chlorophenol as a tert-butyl ether, followed by a series of modifications and final deprotection with an inorganic acid. google.com Investigating alternative protecting groups and etherification strategies for the isobutoxy moiety could lead to higher yields and improved process efficiency.
Table 1: Example Catalytic Conditions for Phenol (B47542) Hydroxyethylation This table showcases conditions from a study on the synthesis of phenoxyethanols, which could be adapted for synthesizing related structures.
| Catalyst | Reagent 1 | Reagent 2 | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ (1 mol%) | Phenol | Ethylene Glycol Diacetate | 150 | 12 | High | researchgate.net |
| Sc(OTf)₃ (2 mol%) | Phenol | Ethylene Glycol Diacetate | 150 | 12 | High | researchgate.net |
Comprehensive Mechanistic Studies of Chemical Reactivity
A thorough understanding of the reactivity of this compound requires detailed mechanistic studies focusing on its distinct functional groups: the phenolic hydroxyl group and the ether linkage.
Future research should investigate the kinetics and thermodynamics of its reactions, such as electrophilic aromatic substitution on the phenol ring. The directing effects of the hydroxyl group versus the 2-isobutoxy-ethyl substituent would be a key area of study. The SAPRC-07 chemical mechanism, an updated model for atmospheric reactions, could be used as a framework to predict the reactivity of such volatile organic compounds (VOCs) with atmospheric oxidants like hydroxyl radicals. ucr.edu
The cleavage of the ether bond is another critical area for mechanistic investigation. Catalytic hydrogenolysis is a key technology for breaking down complex phenolic ethers, such as those found in lignin. ncsu.edu Studies on model compounds like 2-phenoxy-1-phenylethan-1-ol show that the reaction rate and product selectivity are highly dependent on the catalyst and reaction conditions. ncsu.edu Applying similar catalytic systems (e.g., Ni, Co-Ni) to this compound could elucidate the mechanism of C-O bond scission in the isobutoxy-ethyl chain and provide pathways to valuable chemical feedstocks. ncsu.edu
The mechanism of nucleophilic aromatic substitution, particularly if the aromatic ring were activated with electron-withdrawing groups, is also relevant. The addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group to form a stabilized anionic intermediate (a Meisenheimer complex), is well-documented for activated aryl halides and could be explored in derivatives of this compound. libretexts.org
Table 2: Research Findings on Catalytic Hydrogenolysis of Lignin Model Compounds This data illustrates the effectiveness of different catalytic systems in cleaving ether bonds in phenolic compounds, a process relevant to the reactivity of this compound.
| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Main Product Yield (%) | Reference |
| Co-Ni Bimetallic | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy) propane-1,3-diol | 260 | 12 | 100 | 100 (Guaiacol) | ncsu.edu |
| Co-Ni Bimetallic | 2-phenoxy-1-phenylethan-1-ol | 260 | 12 | 99.5 | 63 (Phenol) | ncsu.edu |
| Ni on Hydrotalcite | 2-phenoxy-1-phenylethan-1-ol | 270 | 1 | >90 | 95 (Phenol) | ncsu.edu |
Development of Advanced Bio-remediation Strategies
Phenolic compounds are common environmental pollutants originating from industrial wastewater. researchgate.net The development of bioremediation strategies for compounds like this compound is an important area of future research. While phenol itself can be degraded by various microorganisms, the presence of the isobutoxy-ethyl side chain presents a unique challenge and opportunity. researchgate.netjeeng.net
Future studies should focus on the isolation and engineering of microbial strains capable of metabolizing this specific compound. Bacteria isolated from environments contaminated with industrial waste, such as wastewater from underground coal gasification, have shown a high capacity for phenol degradation and tolerance to harsh conditions. jeeng.net Such environments could be prospected for microbes that can cleave the ether bond of this compound. Research has demonstrated that bacteria like Lysinibacillus sp. can effectively remediate both phenol and other pollutants simultaneously, suggesting the potential for developing robust co-remediation systems. nih.gov
Investigating the metabolic pathways for degradation will be crucial. For many phenolic compounds, degradation proceeds via ortho- or meta-cleavage of the aromatic ring, initiated by hydroxylation. researchgate.net Research would need to determine if the initial attack occurs on the ring or the side chain. Understanding the enzymatic machinery involved could allow for the development of cell-free enzymatic bioreactors or the genetic engineering of microorganisms for enhanced degradation efficiency.
Integration of In Silico and Experimental Approaches for Material Design
The integration of computational (in silico) and experimental methods offers a powerful paradigm for accelerating the design of new materials and molecules. For this compound, this integrated approach could be used to predict its properties and guide the synthesis of novel derivatives for specific applications.
In silico tools can predict a wide range of properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to forecast the biological activity or toxicity of derivatives, which is crucial for applications in pharmaceuticals or agrochemicals. researchgate.net For example, computational tools can screen compounds for potential drug-like properties by evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) parameters before any synthesis is attempted. researchgate.netnih.gov
Molecular docking simulations could be used to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. nih.govljmu.ac.uk By simulating the interaction between the molecule and a protein's binding site, researchers can prioritize candidates with the highest predicted affinity and selectivity for experimental validation. nih.gov This approach has been successfully used to identify potential antidiabetic compounds by docking them to target enzymes like PPARγ. nih.gov
For material science applications, computational chemistry could predict the properties of polymers formed from this compound. By modeling polymer chain interactions and conformations, researchers could estimate material properties like thermal stability, mechanical strength, and solubility, guiding the experimental design of new plastics, resins, or other advanced materials.
Q & A
Q. What are the common synthetic routes for 4-(2-Isobutoxy-ethyl)-phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of phenol derivatives. For example, electrophilic substitution using isobutoxyethyl halides under alkaline conditions (e.g., K₂CO₃ in DMF) can introduce the isobutoxyethyl group. Catalysts like iron-chromium mixed oxides (used in selective alkylation of cresols) may improve regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product, followed by recrystallization for higher purity. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures minimal byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
- Methodological Answer :
- NMR : ¹H NMR will show aromatic protons (δ 6.7–7.2 ppm, integrating for 4H), isobutoxy ethyl CH₂ groups (δ 1.0–1.5 ppm for CH₃, δ 3.3–3.7 ppm for OCH₂), and phenolic -OH (δ ~5 ppm, broad). ¹³C NMR confirms ether (C-O, ~70 ppm) and aromatic carbons .
- IR : O-H stretch (~3300 cm⁻¹), C-O-C (asymmetric, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX software ) reveals hydrogen-bonding networks (e.g., O-H⋯O interactions) critical for stability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation .
- Storage : Keep in amber glass bottles at 4°C under inert gas (N₂/Ar) to prevent oxidation. Avoid acidic conditions, which may release toxic gases .
Advanced Research Questions
Q. How can computational models predict solvent effects on the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density-functional theory (DFT) with continuum solvation models (e.g., COSMO-RS) calculates solvation free energies and charge distribution. For example, polar solvents (e.g., water) stabilize the phenoxide ion, enhancing electrophilic attack at the para position. Compare computed vs. experimental reaction rates in solvents like DMSO or THF to validate models .
Q. What experimental strategies resolve discrepancies in reported melting points for this compound derivatives?
- Methodological Answer : Variations often arise from impurities or polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare melting ranges. Purity analysis via HPLC (C18 column, acetonitrile/water gradient) detects trace impurities affecting thermal properties .
Q. How does the isobutoxyethyl group influence regioselectivity in Friedel-Crafts alkylation reactions involving this compound?
- Methodological Answer : Steric hindrance from the bulky isobutoxyethyl group directs electrophiles to the less hindered ortho position. Confirm via competitive reactions using AlCl₃ as a catalyst and monitoring product ratios via GC-MS. Computational docking studies (e.g., Gaussian09) model transition-state geometries to predict regioselectivity .
Q. What mechanisms explain the antioxidant activity of this compound in radical scavenging assays?
- Methodological Answer : The phenolic -OH donates hydrogen atoms to neutralize radicals (e.g., DPPH or ABTS⁺). Use UV-Vis spectroscopy to track radical scavenging kinetics. Compare with control antioxidants (e.g., BHT) and analyze structure-activity relationships (SAR) by modifying the isobutoxy chain length. Electron paramagnetic resonance (EPR) confirms radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
